N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine
Description
N-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine (CAS: 477851-58-4) is a synthetic organic compound featuring a 6-chloroimidazo[2,1-b][1,3]thiazole core linked via a methylene group to a 2-butanamine moiety. Its structural uniqueness lies in the chloro-substitution at position 6 of the imidazothiazole ring, which may enhance electronic properties and binding interactions in biological systems .
Properties
IUPAC Name |
N-butan-2-yl-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3S/c1-3-7(2)12-6-8-9(11)13-10-14(8)4-5-15-10/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYVQAKAKCIQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(N=C2N1C=CS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine typically involves the reaction of 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl with 2-butanamine under specific conditions. The reaction may require the use of a catalyst, such as a Lewis acid, and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Core Heterocycle Modifications
- 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine (CAS: N/A): This compound replaces the imidazothiazole core with a quinoline scaffold and incorporates a bromo substituent.
- 6-([1,1'-Biphenyl]-4-yl)-N-phenethylimidazo[2,1-b]thiazol-5-amine (28) : Features a biphenyl group at position 6 of the imidazothiazole, increasing hydrophobicity and steric bulk. This contrasts with the chloro substituent in the target compound, which may reduce steric hindrance while enhancing electrophilicity .
- Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate (CAS: 265307-86-6): Retains the 6-chloroimidazothiazole core but substitutes the methylene-amine group with a cyanoacrylate ester. This modification drastically alters reactivity, enabling conjugation with nucleophiles in biological systems .
Substituent Variations
- N-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-N-(4-chlorophenyl)amine : A structural variant with a 4-chloroaniline group instead of 2-butanamine. The aromatic amine may enhance π-π stacking interactions but reduce solubility in polar solvents .
Physicochemical Properties
Notes:
- Electron-withdrawing groups (e.g., Cl, Br) generally increase thermal stability, as seen in the high melting points of coumarin hybrids (>300°C) .
Biological Activity
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various research findings, case studies, and relevant literature.
The molecular formula of this compound is with a molecular weight of 199.66 g/mol. Its structural characteristics include a chloroimidazo-thiazole moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H6ClN3S |
| Molecular Weight | 199.66 g/mol |
| CAS Number | 477851-59-5 |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Antimicrobial Activity
Recent studies have shown that compounds with imidazo-thiazole structures exhibit notable antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.
Case Study: A study published in 2023 evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antibacterial potential.
Anticancer Activity
The compound's biological profile also includes potential anticancer properties. Research has indicated that imidazo-thiazole derivatives can induce apoptosis in cancer cells.
Research Findings: A study conducted by Zhang et al. (2024) reported that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation with an IC50 value of 15 µM.
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is crucial. Toxicological assessments indicate that the compound exhibits moderate toxicity in vitro but requires further evaluation in vivo to ascertain safety levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
